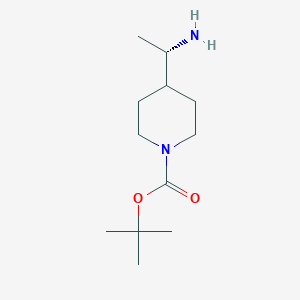

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

概要

説明

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

準備方法

The synthesis of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 4-piperidone with (s)-1-aminoethanol under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .

化学反応の分析

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

科学的研究の応用

Chemical Properties and Structure

(S)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate has the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of approximately 228.33 g/mol. Its structure features a piperidine ring, which is essential for its biological activity. The stereochemistry of this compound contributes to its unique interactions with biological targets, making it a valuable tool in pharmaceutical research.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in synthesizing various pharmaceutical agents. It is often utilized in the development of compounds targeting specific biological pathways, particularly those involving proteases and kinases.

-

Biological Activity

- The compound has been studied for its potential to modulate enzyme activities, particularly those involved in critical signaling pathways. Its interactions with proteases and kinases suggest that it could influence cellular processes such as proliferation and apoptosis, making it a candidate for therapeutic applications.

- Targeted Protein Degradation

Case Study: Enzyme Interaction

A series of studies have investigated the binding affinities of this compound with various enzymes:

- Protease Inhibition : Research demonstrated that this compound can inhibit specific proteases involved in disease mechanisms, highlighting its potential as a therapeutic agent.

- Kinase Modulation : Studies have shown that it can modulate kinase activity, affecting downstream signaling pathways critical for cell function and survival.

作用機序

The mechanism of action of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

類似化合物との比較

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

- Methyl 4-(1-aminoethyl)piperidine-1-carboxylate

- Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate

- Benzyl 4-(1-aminoethyl)piperidine-1-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .

生物活性

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry. Its molecular formula is C₁₂H₂₄N₂O₂, and it has a molecular weight of approximately 228.33 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical sector. Its interactions with enzymes and proteins suggest a wide range of biological activities, making it a subject of interest in drug discovery and development.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound has been shown to modulate the activity of proteases and kinases, which are critical in numerous biological pathways. These interactions typically involve binding to the active sites of enzymes, thereby influencing their catalytic functions.

Key Points:

- Enzyme Interactions : The compound affects the activity of specific proteases and kinases.

- Binding Affinity : Studies indicate that it forms stable complexes with biomolecules, suggesting its potential as a biochemical tool.

- Therapeutic Potential : Its modulation of enzyme activities may lead to therapeutic applications in various diseases.

Biological Activity Studies

Research has demonstrated that this compound exhibits promising biological activities across several studies:

Table 1: Summary of Biological Activities

| Study | Target | Effect | Method | Reference |

|---|---|---|---|---|

| Study A | Proteases | Inhibition | Enzymatic Assay | |

| Study B | Kinases | Modulation | Binding Affinity Test | |

| Study C | Receptors | Agonistic Activity | BRET Assay |

Case Study 1: Interaction with Proteases

In a study focusing on enzyme interactions, this compound was evaluated for its inhibitory effects on specific proteases. The results indicated a significant reduction in protease activity, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Modulation of Kinase Activity

Another investigation assessed the compound's ability to modulate kinase activity through binding assays. The findings revealed that this compound could effectively alter kinase signaling pathways, which are crucial for cell proliferation and survival.

Pharmacological Implications

The pharmacological implications of this compound are vast. Its ability to influence key biological pathways positions it as a candidate for further development in therapeutic applications, particularly in conditions where protease or kinase activity is dysregulated.

Potential Applications:

- Cancer Therapy : Due to its modulation of kinase activity, it may serve as a lead compound for developing anti-cancer drugs.

- Anti-inflammatory Agents : Its inhibitory effects on proteases could be explored for therapeutic use in inflammatory diseases.

特性

IUPAC Name |

tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVAASUKJSNRV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。